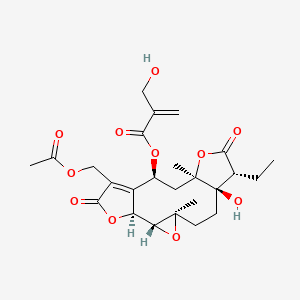![molecular formula C7H6ClNO2 B1250420 5-Chlorobenzo[d][1,3]dioxol-4-amine CAS No. 379228-45-2](/img/structure/B1250420.png)
5-Chlorobenzo[d][1,3]dioxol-4-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-Chlorobenzo[d][1,3]dioxol-4-amine involves several steps, including the use of catalysts for amide condensation of carboxylic acids and amines. For example, catalysts such as 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborole and its derivatives have been found effective for the dehydrative amide condensation between carboxylic acids and amines, showcasing a method that could potentially be adapted for the synthesis of this compound derivatives (Maki, Ishihara, & Yamamoto, 2006).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides insight into the compound's configuration. The structure of similar compounds, such as 5-chlorobenzo[f]quinoxalin-6-ol, has been determined, indicating the presence of enol-imine tautomers both in the solid state and in solution. These findings suggest a high degree of aromatic character compared to their keto-amine form, which could be relevant for understanding the molecular structure of this compound (Gómez et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse. For instance, the compound's reactivity with various amines under different conditions can lead to a wide range of products. Techniques such as microwave-assisted regioselective amination have been employed to synthesize N-substituted derivatives, demonstrating the compound's versatility in chemical synthesis (Baqi & Müller, 2007).
Physical Properties Analysis
The physical properties of this compound and its derivatives can be explored through various spectroscopic techniques. Research on similar compounds using FT-IR, FT-Raman, and NMR spectroscopy has provided detailed information on their structural characteristics, vibrational modes, and electronic properties, which can be applied to understand the physical aspects of this compound (Aayisha et al., 2019).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with nucleophiles, can be studied through experimental and computational methods. Research on similar compounds, like 4,6-dichloro-5-nitrobenzofuroxan, has revealed insights into their nucleophilic reactivity, influenced by structural factors like the presence of chlorine atoms and the nitro group's orientation. These studies, supported by DFT calculations, help in understanding the chemical behavior of this compound (Chugunova et al., 2021).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Amide Condensation Catalysis : 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborole and its derivatives, which are structurally related to 5-Chlorobenzo[d][1,3]dioxol-4-amine, have been identified as effective catalysts for dehydrative amide condensation, especially in the synthesis of sterically demanding carboxylic acids. This research highlights the potential of chlorobenzodioxole structures in catalysis (Maki, Ishihara, & Yamamoto, 2006).
Synthesis of Antiviral and Antibacterial Agents
- Antiviral Activity : Compounds derived from chlorobenzodioxoles, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, have shown anti-tobacco mosaic virus activity. This indicates the potential of this compound derivatives in antiviral applications (Chen et al., 2010).
- Antibacterial Agent Synthesis : The compound NM441, synthesized using a precursor structurally similar to this compound, shows promise as an antibacterial agent. This synthesis involved studying the kinetics and mechanism of the reaction with 1-substituted piperazine (Nishida et al., 1994).
Microwave-Assisted Amination
- Regioselective Amination : A microwave-assisted, regioselective amination of chlorobenzoic acids, related to this compound, has been developed. This process yields N-substituted nitroanthranilic acid derivatives efficiently and is suitable for upscaling, indicating potential for large-scale synthesis (Baqi & Müller, 2007).
Environmental Remediation
- Biodegradation of Chloroanilines : Certain bacteria capable of degrading chloroaniline compounds have been isolated. Given the structural similarity, these findings could be relevant for the biodegradation of compounds like this compound in environmental remediation (Kang & Kim, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-1,3-benzodioxol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTNKFUXNHFBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463654 | |
| Record name | 5-Chloro-2H-1,3-benzodioxol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
379228-45-2 | |
| Record name | 5-Chloro-2H-1,3-benzodioxol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary route of excretion for 5-chloro-1,3-benzodioxol-4-amine in rats?
A1: Following intraperitoneal administration in rats, 5-chloro-1,3-benzodioxol-4-amine is primarily excreted through urine. [] The study observed that a significant majority (89.1%) of the administered dose was excreted within 48 hours, with the majority of this excretion occurring through urine within the first 12 hours. []
Q2: What is the major metabolite of 5-chloro-1,3-benzodioxol-4-amine identified in the study?
A2: The primary metabolite detected in both urine and bile was a demethylenated monosulfate conjugate of 5-chloro-1,3-benzodioxol-4-amine. [] This finding was confirmed through high-performance liquid chromatography (HPLC) analysis coupled with radioprofiling and mass spectrometry techniques. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




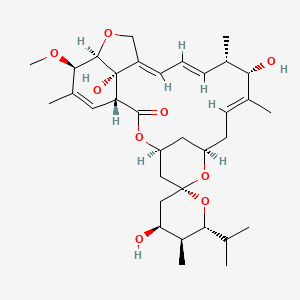
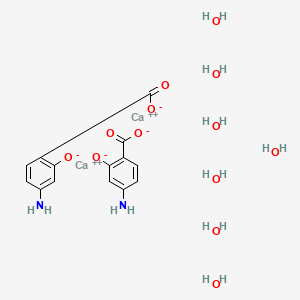
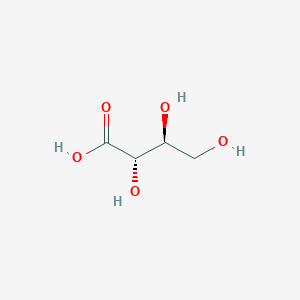
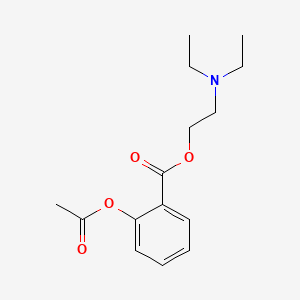
![2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol](/img/structure/B1250344.png)
![cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]](/img/structure/B1250346.png)
![2-[(2R)-2-benzylsulfinyl-4-oxoazetidin-1-yl]-N-[6-(4-chlorophenyl)hexyl]acetamide](/img/structure/B1250348.png)

![[(4aR,5R,6R,7S)-6-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-7-yl] acetate](/img/structure/B1250351.png)
